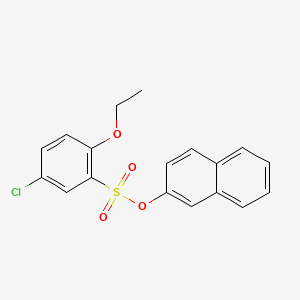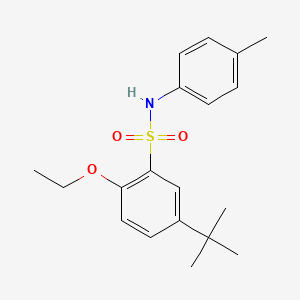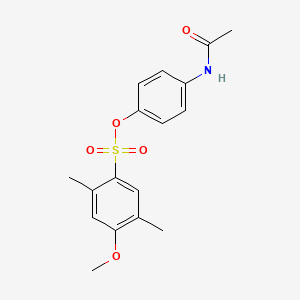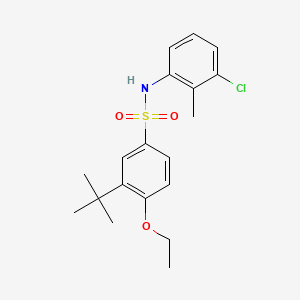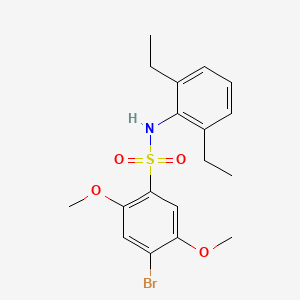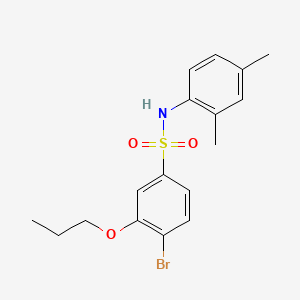
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide, also known as BDPB, is a sulfonamide compound that has been extensively studied for its pharmacological properties. BDPB is a potent antagonist of the P2X7 receptor, which is involved in the regulation of immune responses and inflammation.
Mécanisme D'action
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide acts as a competitive antagonist of the P2X7 receptor, binding to the ATP binding site and preventing the activation of the receptor. P2X7 receptors are ion channels that are activated by the binding of ATP, leading to the influx of calcium and the release of pro-inflammatory cytokines and chemokines. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide blocks the activation of P2X7 receptors, leading to a decrease in the release of pro-inflammatory mediators.
Biochemical and Physiological Effects:
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been shown to have anti-inflammatory effects in various models of inflammation, including sepsis, arthritis, and neuroinflammation. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has also been shown to modulate synaptic transmission and plasticity in the central nervous system, suggesting that it may have potential therapeutic applications in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide is a potent and selective antagonist of the P2X7 receptor, making it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. However, 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects. These limitations can be overcome by using appropriate solvents and controls in experimental design.
Orientations Futures
For research include the development of novel 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide derivatives with improved pharmacological properties, the identification of new targets for 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide, and the investigation of its potential as a therapeutic agent in animal models and human clinical trials.
Méthodes De Synthèse
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-3-nitrobenzoic acid with 2,4-dimethylphenylamine, followed by reduction and sulfonation. The final product is obtained after purification using column chromatography. The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been optimized to improve yield and purity, and several modifications have been proposed to simplify the process.
Applications De Recherche Scientifique
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been used extensively in scientific research to study the role of P2X7 receptors in various physiological and pathological conditions. P2X7 receptors are expressed in immune cells, including macrophages and microglia, and play a critical role in the regulation of inflammatory responses. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the activation of P2X7 receptors, leading to a decrease in the release of pro-inflammatory cytokines and chemokines. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has also been used to study the role of P2X7 receptors in the central nervous system, where it has been shown to modulate synaptic transmission and plasticity.
Propriétés
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-4-9-22-17-11-14(6-7-15(17)18)23(20,21)19-16-8-5-12(2)10-13(16)3/h5-8,10-11,19H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGKOOSEALUTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


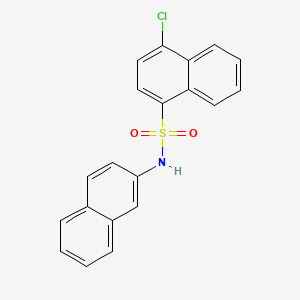
![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)
